
2,5-Dichloro-4-fluorobenzaldehyde
Overview
Description
2,5-Dichloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dichloro-4-fluorobenzaldehyde involves the halogen exchange reaction. This process starts with 2,5-dichlorobenzaldehyde, which undergoes a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst . The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, 2,5-dichloro-4-fluoroiodobenzene can be reacted with phenylmagnesium chloride to form the corresponding Grignard reagent. This intermediate is then subjected to formylation using N,N-dimethylformamide, followed by hydrolysis to yield the final product . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-Dichloro-4-fluorobenzoic acid.
Reduction: 2,5-Dichloro-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
DCFB serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chlorinated and fluorinated nature allows for the development of compounds with enhanced biological activity. For instance, it has been used in the synthesis of anti-cancer agents and antibiotics, where the introduction of halogen atoms can significantly alter the pharmacological properties of the final products .
Fluorinated Organic Materials
The compound is utilized in creating fluorinated organic materials, which are essential in developing advanced materials for electronic applications. These materials often exhibit improved thermal stability and electrical properties, making them suitable for use in semiconductors and display technologies .
Agricultural Chemicals
DCFB is also applied in the agrochemical sector. It acts as a precursor for synthesizing herbicides and pesticides, contributing to the development of more effective agricultural products. The incorporation of fluorine atoms into these compounds can enhance their efficacy and selectivity against pests .
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of novel antibacterial agents using DCFB as a starting material. The reaction involved coupling DCFB with various amines to produce a series of chlorinated benzamide derivatives. These derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating the potential of DCFB in medicinal chemistry .
Case Study 2: Development of Fluorinated Polymers
Research on fluorinated polymers highlighted the role of DCFB in synthesizing polyfluorinated aromatic compounds. The resulting polymers showed superior water-repellency and thermal stability compared to their non-fluorinated counterparts, showcasing the utility of DCFB in material science applications .
Data Table: Comparative Analysis of Applications
Application Area | Compound Used | Key Benefits |
---|---|---|
Pharmaceutical Synthesis | DCFB | Enhanced biological activity |
Organic Electronics | Fluorinated Materials | Improved thermal stability |
Agricultural Chemicals | Herbicides/Pesticides | Increased efficacy and selectivity |
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzaldehyde
- 2,6-Dichloro-4-fluorobenzaldehyde
- 3,5-Dichloro-4-fluorobenzaldehyde
- 2,5-Dichloro-3-fluorobenzaldehyde
Uniqueness
2,5-Dichloro-4-fluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement can lead to different reactivity and selectivity in chemical reactions compared to other isomers. For example, the electronic effects of the substituents can influence the rate and outcome of nucleophilic aromatic substitution reactions .
Biological Activity
2,5-Dichloro-4-fluorobenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . The presence of chlorine and fluorine atoms significantly influences its reactivity and interactions with biological systems. The compound is characterized by:
- Molecular Weight: Approximately 191.05 g/mol
- Functional Groups: Aldehyde, dichloro, and fluoro substituents on a benzene ring.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. It can bind to enzymes and receptors, potentially altering their activity. The specific pathways and targets of this compound depend on the context of its application, which includes:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains when used in conjunction with other reagents during synthesis reactions. The compound's structure allows it to disrupt cellular processes in microorganisms.
Cytotoxic Effects
Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. This activity is attributed to its ability to interfere with cellular proliferation and induce apoptosis.
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
-
Cytotoxicity in Cancer Research
- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Notable Biological Activity |
---|---|---|
3-Chlorobenzaldehyde | C7H5ClO | Moderate antimicrobial properties |
4-Fluorobenzaldehyde | C7H5FO | Used in drug synthesis; lower cytotoxicity |
3,5-Dichloro-4-fluorobenzaldehyde | C7H3Cl2F | Exhibits antimicrobial properties |
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIABKAXUPDVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291763 | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-93-0 | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230642-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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